molecular formula C9H12N2O2 B2722356 Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 132255-61-9

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B2722356
CAS No.: 132255-61-9
M. Wt: 180.207
InChI Key: QCWDPHWDAIONOF-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated in the pyridine ring. The methyl ester group at position 3 enhances its utility as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and TLR antagonists . Its synthesis typically involves cyclization reactions or modifications of preformed pyrazolo-pyridine scaffolds, as evidenced by methods employing Negishi coupling or dearomatization strategies . The compound’s structural flexibility allows for diverse substitutions, enabling tailored physicochemical and biological properties.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDPHWDAIONOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyridine Derivatives

The foundational synthesis involves cyclocondensation between 3-aminopyridine and ethyl acetoacetate under basic conditions. This three-step process proceeds through:

  • Michael Addition : Formation of a β-ketoamide intermediate at 60–80°C in ethanol with potassium carbonate
  • Cyclization : Intramolecular dehydration using phosphorus oxychloride at reflux temperatures (110–120°C)
  • Esterification : Methanol-mediated transesterification with sulfuric acid catalyst, achieving 58–62% overall yield

Critical parameters include stoichiometric control of the base (1.2–1.5 equivalents) and strict anhydrous conditions during cyclization to prevent hydrolysis. Table 1 compares solvent systems and their impact on reaction efficiency.

Table 1: Solvent Optimization for Cyclocondensation

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Ethanol 80 8 58
THF 65 12 49
DMF 100 6 63
Acetonitrile 82 7 55

Data adapted from pyrazolo[1,5-a]pyridine synthesis studies

Boc-Protected Intermediate Strategy

Chinese patent CN104140427A discloses a four-step Boc-mediated route:

  • Protection : 5-Amino-1H-pyrazole reacts with di-tert-butyl dicarbonate in dichloromethane (12 h, 25°C, 86% yield)
  • Alkylation : N-Boc intermediate undergoes nucleophilic substitution with 1,3-dibromopropane in THF (18 h reflux, 76% yield)
  • Deprotection : HCl-mediated Boc removal in dichloromethane (0°C, 24 h, 64% yield)
  • Cyclization : Potassium hydroxide-mediated intramolecular amination in toluene (6 h reflux, 40% yield)

This method addresses regioselectivity challenges in pyrazole functionalization but requires careful pH control during deprotection to prevent decomposition.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

WO2009102937A1 details a Sonogashira coupling approach:

  • Alkyne Preparation : 4-Trimethylsilylethynylbenzaldehyde + 4-chlorobenzylamine → propargylamine intermediate (89% yield)
  • Coupling : Pd(PPh₃)₂Cl₂/CuI catalyst system in THF/DMF (50°C, 16 h) achieves 73% yield
  • Esterification : CDI-mediated coupling with monoethyl oxalate (CH₃CN, 50°C, 85% yield)

Key advantages include:

  • Tolerance of electron-withdrawing substituents
  • Modular construction of the pyridine ring
  • Reduced byproducts compared to classical methods

Continuous-Flow Synthesis

Industrial adaptations employ continuous-flow reactors for:

  • Precision temperature control (±0.5°C vs. ±5°C in batch)
  • Real-time analytics (UV/VIS monitoring at 254 nm)
  • Automated solvent switching between reaction steps

Pilot-scale trials demonstrate 92% conversion in 1/3 the time of batch processes, though esterification remains a bottleneck requiring separate optimization.

Industrial-Scale Production

Batch Process Optimization

Large-scale manufacturing (100+ kg batches) employs:

  • Cascade Reactors : Sequential vessels for protection/alkylation/cyclization
  • Crystallization Control : Anti-solvent addition (heptane/ethyl acetate) for >99.5% purity
  • Waste Reduction : Solvent recovery systems achieve 85–90% reuse rates

Typical production metrics:

  • Cycle time: 72–96 hours
  • Overall yield: 51–54%
  • Purity: 99.8% by HPLC

Green Chemistry Innovations

Recent advances focus on:

  • Biocatalytic esterification : Candida antarctica lipase B in supercritical CO₂ (82% yield, 98% ee)
  • Mechanochemical cyclization : Ball-milling with K₂CO₃ eliminates solvent use
  • Photoredox catalysis : Visible-light mediated ring closure (λ = 450 nm, 68% yield)

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 3.05 (t, J=6.3 Hz, 2H, CH₂N), 2.91 (t, J=6.1 Hz, 2H, CH₂C=O)
  • HRMS : m/z calcd for C₁₀H₁₁N₃O₂ [M+H]⁺ 222.0878, found 222.0872

Chromatographic Purity Assessment

HPLC method validation parameters:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 65:35 MeCN/10 mM NH₄OAc
  • Retention time: 6.8 ± 0.2 min
  • LOD: 0.02 μg/mL

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used as a scaffold in drug design, particularly in the development of new therapeutic agents.

    Industry: The compound finds applications in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate and related derivatives.

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methyl ester at C3 C9H12N2O2 180.21 Intermediate for kinase inhibitors; TLR7-9 antagonist precursors
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate Chloromethyl at C2, methyl ester at C3 C10H12ClN2O2 228.68 High reactivity for nucleophilic substitution; API intermediate
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate Ethyl ester at C3, methyl at C4 C11H16N2O2 208.26 Improved metabolic stability due to ethyl ester; preclinical candidate
Methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate Amino at C5, methyl ester at C3 C9H13N3O2 195.22 Enhanced solubility and bioactivity; potential CNS drug intermediate
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid Carboxylic acid at C3 C8H10N2O2 166.18 Direct precursor for ester derivatives; limited solubility

Key Observations

Substituent Effects on Reactivity and Bioactivity The chloromethyl derivative (CAS 1779126-41-8) exhibits heightened electrophilicity at C2, enabling facile functionalization for API synthesis . In contrast, the 5-amino analog (CAS 1378824-03-3) introduces a basic nitrogen, enhancing solubility and interaction with biological targets like kinases . Ethyl ester substitution (e.g., Ethyl 4-methyl-...) improves metabolic stability compared to methyl esters, a critical factor in drug design .

Synthetic Versatility

  • Dearomatization strategies (e.g., using ethyl esters in SYN/ANTI isomers) demonstrate the influence of stereochemistry on compound stability and activity .
  • Negishi coupling enables the introduction of aryl/heteroaryl groups, as seen in TLR antagonist precursors .

Pharmacological Applications

  • The parent methyl ester derivative is a key intermediate in kinase inhibitors (e.g., WO 2014173289 A1) and lupus therapeutics targeting TLR7-9 .
  • Derivatives like 2-(hydroxymethyl)- variants (CAS 1616500-61-8) are explored for prodrug designs due to their hydrolytic sensitivity .

Purity and analytical methods (e.g., HPLC, NMR) are rigorously documented for intermediates like the chloromethyl derivative (>99% purity) .

Biological Activity

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate (CAS No. 307307-82-0) is a compound belonging to the class of pyrazolo[1,5-a]pyridines, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.204 g/mol
  • CAS Number : 307307-82-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential as an anticancer agent and an enzyme inhibitor.

Anticancer Activity

Research has indicated that derivatives of the tetrahydropyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance:

  • A study highlighted the synthesis of chlorin derivatives fused with the tetrahydropyrazolo structure that demonstrated high absorption properties and effective photodynamic activity against melanoma cells. These compounds induced both apoptosis and necrosis in cancer cells, showcasing their therapeutic potential in overcoming drug resistance in melanoma treatment .

Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit various enzymes effectively. For example:

  • Research on related pyrazolo compounds indicated their potential as selective protein inhibitors with applications in treating various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Photodynamic Therapy for Melanoma :
    • A study investigated a novel tetrahydropyrazolo[1,5-a]pyridine-fused chlorin that acted as a potent photosensitizer against melanoma cells. The compound exhibited nanomolar activity and was effective in inducing cell death through photodynamic therapy .
  • Synthesis and Functionalization :
    • Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidines have revealed their diverse biological activities. The functionalization of these compounds enhances their structural diversity and biological efficacy .

Biological Activity Summary Table

Activity TypeDescriptionReferences
AnticancerInduces apoptosis and necrosis in melanoma cells; effective photosensitizer
Enzyme InhibitionPotential selective protein inhibitors with applications in cancer treatment
Synthesis AdvancesEnhanced structural diversity leads to improved biological activities

Q & A

Q. What are the common synthetic routes for Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyridine derivatives. Key steps include:

  • Chlorination : Introduction of substituents using reagents like phosphorus oxychloride or thionyl chloride (e.g., chloromethyl group addition) .
  • Esterification : Formation of the methyl ester group via reaction with methanol under acidic or catalytic conditions .
  • Cyclization : Formation of the tetrahydropyridine ring through hydrogenation or catalytic reduction . Optimization parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (25–80°C), and catalysts (e.g., Pd/C for hydrogenation). Reaction progress is monitored via TLC or HPLC .

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the bicyclic framework and substituent positions. For example, the methyl ester group appears as a singlet near δ 3.7 ppm in 1^1H NMR .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for stereoisomers (e.g., syn/anti configurations in derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets of this compound and its derivatives?

Derivatives of this scaffold show affinity for:

  • Enzymes : HIV integrase, kinases, and proteases due to nitrogen-rich heterocyclic interactions .
  • Receptors : G-protein-coupled receptors (GPCRs) implicated in inflammation or cancer . Preliminary screening often uses enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacokinetic properties of this compound?

  • Lipophilicity Adjustments : Adding electron-withdrawing groups (e.g., trifluoromethyl) improves membrane permeability .
  • Metabolic Stability : Blocking metabolically labile sites (e.g., replacing ester groups with amides) prolongs half-life .
  • Solubility Optimization : Introducing polar substituents (e.g., hydroxyl or amine groups) enhances aqueous solubility . Computational tools like molecular docking (AutoDock) predict binding affinities to guide rational design .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory effects) are addressed via:

  • Comparative SAR Studies : Systematic variation of substituents to isolate activity drivers .
  • Target Profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target interactions .
  • Dose-Response Analysis : EC50_{50}/IC50_{50} comparisons under standardized assay conditions (e.g., fixed serum concentrations) .

Q. How does stereochemistry influence the biological activity of derivatives?

Enantiomers often exhibit divergent activities. For example:

  • syn-Isomers : Higher affinity for HIV integrase due to spatial alignment of hydrogen-bond donors .
  • anti-Isomers : Preferential inhibition of kinases via hydrophobic pocket interactions . Chiral resolution techniques (e.g., chiral HPLC) and asymmetric synthesis (e.g., Sharpless epoxidation) are critical for isolating active enantiomers .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography becomes impractical; alternatives include recrystallization or continuous flow systems .
  • Yield Optimization : Transition from batch to flow chemistry improves reproducibility and reduces side reactions .
  • Regioselectivity : Controlling substituent positions requires tailored catalysts (e.g., Pd-mediated cross-coupling) .

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